3-Azabicyclo[3.2.1]octan-8-ylmethanol

Medicinal Chemistry Lead Optimization Physicochemical Property Analysis

Procure 3-Azabicyclo[3.2.1]octan-8-ylmethanol, a distinct [3.2.1] isotropane scaffold with a critical 8-hydroxymethyl handle. This functionalized building block enables direct SAR exploration at CNS targets like DAT, offering a strategic differentiation from generic piperidine or tropane cores. Its balanced LogP facilitates ADME optimization for oral bioavailability programs. Ideal for medicinal chemistry scaffold-hopping to generate patentable matter.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 920016-99-5
Cat. No. B1455610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[3.2.1]octan-8-ylmethanol
CAS920016-99-5
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CC2CNCC1C2CO
InChIInChI=1S/C8H15NO/c10-5-8-6-1-2-7(8)4-9-3-6/h6-10H,1-5H2
InChIKeyYXZUOGBWYXRKQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azabicyclo[3.2.1]octan-8-ylmethanol (CAS 920016-99-5): Core Physicochemical and Structural Profile for Research Sourcing


3-Azabicyclo[3.2.1]octan-8-ylmethanol (CAS 920016-99-5) is a conformationally constrained, nitrogen-containing bicyclic heterocycle with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It features a [3.2.1] bridged azabicyclic core with a secondary amine and a primary alcohol (hydroxymethyl) substituent at the 8-position, providing a distinct 3D pharmacophore compared to monocyclic piperidines or unsubstituted bicyclic cores [1]. The compound is a versatile building block, primarily used as a hydrochloride salt (CAS 1427416-73-6) for enhanced stability and solubility .

Why Unsubstituted 3-Azabicyclo[3.2.1]octane or Alternative Bridged Systems Cannot Replace 3-Azabicyclo[3.2.1]octan-8-ylmethanol


Generic substitution of 3-Azabicyclo[3.2.1]octan-8-ylmethanol with simpler alternatives like 3-azabicyclo[3.2.1]octane or 8-azabicyclo[3.2.1]octane (tropane) derivatives is not scientifically valid due to critical differences in physicochemical properties, synthetic handle availability, and resulting biological conformation. The presence of the 8-hydroxymethyl group in the target compound introduces a crucial hydrogen-bonding donor and acceptor site, altering its LogP, solubility, and potential for downstream functionalization . In contrast, unsubstituted 3-azabicyclo[3.2.1]octane (LogP 0.9) lacks this key reactive handle, limiting its utility as a scaffold [1]. Furthermore, in the 8-azabicyclo[3.2.1]octane (tropane) system, the nitrogen position differs, which significantly impacts receptor binding and is evidenced by the distinct pharmacological profiles of 3-azabicyclo[3.2.1]octane derivatives like isotropanes versus tropanes [2]. These structural and physicochemical divergences translate to non-interchangeable building blocks in medicinal chemistry programs.

Quantitative Differentiation Evidence for 3-Azabicyclo[3.2.1]octan-8-ylmethanol (920016-99-5) vs. In-Class Analogs


Comparative Physicochemical Profile: LogP, pKa, and Solubility Impact on Scaffold Selection

The introduction of an 8-hydroxymethyl group to the 3-azabicyclo[3.2.1]octane core results in a distinct physicochemical profile compared to the parent scaffold. While the unsubstituted 3-azabicyclo[3.2.1]octane has a predicted LogP of 0.9 [1], the target compound 3-Azabicyclo[3.2.1]octan-8-ylmethanol is noted for having a 'balanced partition coefficient (LogP) close to zero' and a 'negative LogD7.4', indicating predominant water solubility at physiological pH . This difference is critical for optimizing ADME properties, as the lower LogP and increased hydrophilicity of the target compound can be advantageous for central nervous system (CNS) drug candidates or for improving oral bioavailability.

Medicinal Chemistry Lead Optimization Physicochemical Property Analysis

Synthetic Utility: Impact of 8-Substituent on Dopamine Transporter (DAT) Binding Affinity in Isotropane Series

In a study of 8-substituted isotropanes (3-azabicyclo[3.2.1]octanes), the nature of the 8-position substituent dramatically impacts dopamine transporter (DAT) binding affinity. The 8α-phenyl compound 8a exhibited an IC50 of 234 nM for DAT binding, which is comparable to cocaine (IC50 = 159 nM) [1]. In contrast, the C-8 epimer with a β-phenyl group (compound 14) was significantly less potent (IC50 = 785 nM), representing a 3.4-fold decrease in potency [1]. The presence of an 8α-hydroxy group in addition to the phenyl group (compound 7a) further reduced potency, resulting in a 22-fold decrease compared to the compound without the hydroxyl group [1]. These findings underscore the critical importance of the 8-position substituent's stereochemistry and functionality for achieving desired biological activity in this chemical class.

Neuropharmacology Structure-Activity Relationship (SAR) Transporter Inhibition

Differentiation from 8-Azabicyclo[3.2.1]octane (Tropane) System: Nitrogen Position Dictates Transporter Selectivity Profile

The position of the nitrogen atom is a primary determinant of biological activity in azabicyclic systems. The 3-azabicyclo[3.2.1]octane (isotropane) scaffold, as found in the target compound, is distinct from the more common 8-azabicyclo[3.2.1]octane (tropane) scaffold. SAR studies on isotropanes show they bind to the dopamine transporter (DAT) in a manner 'more similar to that of the benztropine compounds' than to cocaine or tropane-based inhibitors like WIN 35,065-2 [1]. This differential binding mode translates to a distinct selectivity profile; for instance, benzhydryl ether derivatives of isotropanes exhibit improved selectivity for DAT over the serotonin transporter (SERT) compared to their phenyl counterparts [1]. This is in contrast to many tropane derivatives, which often show potent activity at both DAT and SERT.

Medicinal Chemistry Receptor Selectivity Scaffold Hopping

Optimal Application Scenarios for 3-Azabicyclo[3.2.1]octan-8-ylmethanol Based on Differentiated Evidence


Medicinal Chemistry: Designing CNS-Penetrant Drug Candidates with Optimized Physicochemical Properties

3-Azabicyclo[3.2.1]octan-8-ylmethanol is an ideal scaffold for CNS drug discovery programs where low lipophilicity and high aqueous solubility are desirable for oral bioavailability and reduced off-target toxicity. Its balanced LogP (close to zero) and negative LogD7.4, as detailed in Section 3, provide a favorable starting point for optimizing ADME properties compared to the more lipophilic parent 3-azabicyclo[3.2.1]octane core . The 8-hydroxymethyl group further offers a handle for introducing solubilizing groups or for tuning lipophilicity without compromising the desired 3D conformation.

Chemical Biology: Developing Conformationally Constrained Probes for Neurotransmitter Transporters

The target compound serves as a key intermediate for synthesizing isotropane-based probes targeting the dopamine transporter (DAT). The SAR evidence presented in Section 3 demonstrates that the stereochemistry and substitution at the 8-position of the 3-azabicyclo[3.2.1]octane scaffold critically influence DAT binding affinity and selectivity over SERT [1]. The 8-hydroxymethyl group in 3-Azabicyclo[3.2.1]octan-8-ylmethanol is a strategic point for divergent synthesis, allowing exploration of how different 8-substituents impact transporter pharmacology and binding modes distinct from tropane analogs.

Synthetic Organic Chemistry: Accessing Novel 8-Substituted-3-azabicyclo[3.2.1]octane Derivatives

As a functionalized building block, 3-Azabicyclo[3.2.1]octan-8-ylmethanol provides a direct entry into a library of 8-substituted isotropanes. The primary alcohol can be readily converted into diverse functional groups (e.g., halides, amines, ethers, esters) via standard transformations. This synthetic versatility enables the rapid generation of analogs for SAR studies in medicinal chemistry programs, particularly those aiming to exploit the unique binding mode of the isotropane scaffold at DAT and other CNS targets [1].

Pharmaceutical Patent Strategy: Differentiating Novel Chemical Entities (NCEs) via Scaffold Hopping

For pharmaceutical research, the 3-azabicyclo[3.2.1]octane scaffold is a valuable tool for 'scaffold hopping' from the more crowded tropane intellectual property space. As established in Section 3, the isotropane core confers a distinct pharmacological profile and binding mode compared to tropanes [1]. Utilizing 3-Azabicyclo[3.2.1]octan-8-ylmethanol as a starting point can lead to novel, patentable chemical matter for CNS disorders, offering a clear differentiation strategy from known tropane-based therapeutics like cocaine analogs or benztropine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Azabicyclo[3.2.1]octan-8-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.